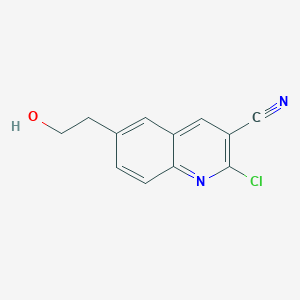

2-Chloro-6-(2-hydroxyethyl)quinoline-3-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Chloro-6-(2-hydroxyethyl)quinoline-3-carbonitrile: is an organic compound with the molecular formula C12H9ClN2O . It belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound is characterized by the presence of a chloro group at the second position, a hydroxyethyl group at the sixth position, and a carbonitrile group at the third position of the quinoline ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-(2-hydroxyethyl)quinoline-3-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 2-chloroquinoline-3-carbaldehyde with ethylene glycol in the presence of a base such as sodium hydroxide or potassium carbonate . The reaction is carried out under reflux conditions to facilitate the formation of the hydroxyethyl group at the sixth position.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Analyse Chemischer Reaktionen

Substitution Reactions at the Chlorine Atom

The chlorine atom undergoes nucleophilic aromatic substitution (NAS) due to electron-withdrawing effects from the nitrile group. Key reactions include:

For example, reaction with 4-phenoxyaniline under reflux in 2-ethoxyethanol yields 6-methoxy-7-(4-methylpiperazin-1-yl)-4-(4-phenoxyphenylamino)-quinoline-3-carbonitrile after sequential substitutions .

Nitrile Group Reactivity

The nitrile group participates in reductions and cycloadditions:

-

Reduction to amine :

Treatment with LiAlH₄ in THF reduces the nitrile to (2-chloroquinolin-3-yl)methanamine , preserving the hydroxyethyl group . -

Schiff base formation :

Condensation with hydrazine derivatives forms hydrazones (e.g., 2-((2-hydroxyethyl)amino)quinoline-3-carbaldehyde hydrazones ), which cyclize to pyrazole or triazole derivatives under acidic conditions .

Hydroxyethyl Group Transformations

The hydroxyl group undergoes typical alcohol reactions:

For instance, reaction with acetic anhydride produces 6-(2-acetoxyethyl)-2-chloro-3-quinolinecarbonitrile .

Cyclization Reactions

Intramolecular cyclizations form fused heterocycles:

-

Pyrazolo[3,4-b]quinolines :

Condensation with phenylhydrazine followed by thermal cyclization in nitrobenzene yields 6-methoxy-1-phenyl-1H-pyrazolo[3,4-b]quinoline . -

Triazoloquinolines :

Reaction with NaN₃ and Cu(I) catalysts under click chemistry conditions generates triazole-fused derivatives .

Coordination Chemistry

The hydroxyethyl and nitrile groups enable metal complexation:

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

2-Chloro-6-(2-hydroxyethyl)quinoline-3-carbonitrile has shown promise in the development of pharmaceuticals, particularly as an antimicrobial agent. Its structural similarity to other quinoline derivatives allows it to exhibit biological activities such as:

- Antibacterial Activity : Research indicates that quinoline derivatives can be effective against various bacterial strains, including Escherichia coli and Staphylococcus aureus .

- Antifungal Properties : Some studies have reported antifungal effects against pathogens like Aspergillus niger .

Synthetic Organic Chemistry

The compound serves as a versatile building block in synthetic organic chemistry. Its ability to undergo various chemical reactions makes it valuable for synthesizing complex molecules. Key applications include:

- Synthesis of Heterocycles : The compound can be utilized to synthesize a variety of heterocyclic compounds, which are essential in drug discovery .

- Reactivity in Multi-step Synthesis : It can participate in reactions such as alkylation and condensation, leading to the formation of more complex structures .

Recent studies have focused on the biological activity of 2-chloroquinoline derivatives, including this compound. Notable findings include:

- Anticancer Potential : Some derivatives have been evaluated for their anticancer properties, with certain compounds showing cytotoxic effects on cancer cell lines .

- Enzyme Inhibition : There is ongoing research into the inhibition of specific enzymes that are crucial for the survival of pathogenic microorganisms .

Case Study 1: Antimicrobial Activity

A study conducted on various quinoline derivatives, including this compound, demonstrated significant antibacterial activity against Bacillus spizizenii and antifungal activity against Curvularia lunata. The results indicated that modifications to the quinoline structure could enhance efficacy .

Case Study 2: Synthesis of Heterocycles

In a synthetic route involving 2-chloroquinoline derivatives, researchers successfully synthesized several new heterocycles through reactions with various nucleophiles. This study highlighted the compound's utility as a precursor for generating diverse chemical entities with potential biological applications .

Summary Table of Applications

| Application Area | Description | Examples |

|---|---|---|

| Medicinal Chemistry | Antimicrobial and antifungal properties | Effective against E. coli, S. aureus |

| Synthetic Organic Chemistry | Building block for complex molecule synthesis | Heterocycle formation |

| Biological Activity | Anticancer potential and enzyme inhibition | Cytotoxic effects on cancer cell lines |

Wirkmechanismus

The mechanism of action of 2-Chloro-6-(2-hydroxyethyl)quinoline-3-carbonitrile is primarily based on its ability to interact with specific molecular targets. The chloro and hydroxyethyl groups enhance its binding affinity to enzymes and receptors, leading to inhibition or modulation of their activity. The carbonitrile group can participate in hydrogen bonding and other interactions, further stabilizing the compound’s binding to its targets .

Vergleich Mit ähnlichen Verbindungen

- 2-Chloroquinoline-3-carbaldehyde

- 6-Hydroxyethylquinoline-3-carbonitrile

- 2-Chloro-3-cyanoquinoline

Comparison: 2-Chloro-6-(2-hydroxyethyl)quinoline-3-carbonitrile is unique due to the presence of both the hydroxyethyl and carbonitrile groups, which confer distinct chemical reactivity and biological activity. Compared to 2-Chloroquinoline-3-carbaldehyde, it has an additional hydroxyethyl group that enhances its solubility and potential for hydrogen bonding. Compared to 6-Hydroxyethylquinoline-3-carbonitrile, the presence of the chloro group increases its electrophilicity, making it more reactive in substitution reactions .

Biologische Aktivität

2-Chloro-6-(2-hydroxyethyl)quinoline-3-carbonitrile is a compound belonging to the quinoline family, which has garnered attention due to its diverse biological activities. Quinoline derivatives are known for their pharmacological potential, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. This article focuses on the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential applications.

- Molecular Formula : C_11H_10ClN_2O

- Molecular Weight : 220.66 g/mol

- CAS Number : 1367706-48-6

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : Quinoline derivatives have been shown to inhibit bacterial growth by interfering with DNA gyrase and topoisomerase enzymes, essential for bacterial DNA replication and repair.

- Anticancer Properties : The compound exhibits potential as an inhibitor of protein tyrosine kinases (PTKs), which play a crucial role in cell signaling pathways related to cancer progression. Inhibition of PTKs can lead to reduced tumor growth and metastasis .

- Antioxidant Activity : Quinoline derivatives are reported to possess antioxidant properties, which may help in mitigating oxidative stress in cells. This activity is vital for protecting cells from damage caused by free radicals.

Antimicrobial Activity

Research indicates that this compound demonstrates significant antibacterial activity against various pathogens. A study employing the disk diffusion method revealed that this compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15.5 |

| Escherichia coli | 14.0 |

| Pseudomonas aeruginosa | 16.0 |

Anticancer Activity

The compound's anticancer properties were evaluated in vitro against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. Results indicated that it significantly reduced cell viability in a dose-dependent manner.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 12.5 |

| A549 | 15.0 |

Case Studies

- Case Study on Antimicrobial Efficacy : In a comparative study, the efficacy of this compound was assessed against standard antibiotics. The compound showed comparable or superior antibacterial activity compared to ciprofloxacin, particularly against multi-drug resistant strains.

- Case Study on Anticancer Potential : A recent investigation into the cytotoxic effects of this compound on MCF-7 cells showed that it induces apoptosis through the activation of caspase pathways, highlighting its potential as a therapeutic agent in breast cancer treatment.

Eigenschaften

IUPAC Name |

2-chloro-6-(2-hydroxyethyl)quinoline-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClN2O/c13-12-10(7-14)6-9-5-8(3-4-16)1-2-11(9)15-12/h1-2,5-6,16H,3-4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZXMPDQMGXADIQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=C(C=C2C=C1CCO)C#N)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.